molecular formula C13H10N2O B3515430 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one

3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B3515430
M. Wt: 210.23 g/mol
InChI Key: AYGSETQECLMTDQ-UHFFFAOYSA-N
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Description

3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a naphthalene ring attached to the pyrazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one typically involves the cyclization of hydrazones derived from naphthaldehyde and hydrazine derivatives. One common method includes the reaction of naphthaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-5-one derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring into dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthalene ring enhances its stability and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-naphthalen-2-yl-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGSETQECLMTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one
Reactant of Route 2
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Reactant of Route 3
3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one
Reactant of Route 4
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Reactant of Route 5
3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one
Reactant of Route 6
3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one

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